n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine
Description
N-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine is a benzoxazole derivative featuring a 3-(methylsulfonyl)propyl substituent on the amine group. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance solubility and influence electronic characteristics of the benzoxazole core. This compound is hypothesized to exhibit pharmacological relevance, akin to other benzoxazole derivatives studied for anti-inflammatory, antimicrobial, or enzyme-modulating activities .
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-(3-methylsulfonylpropyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O3S/c1-17(14,15)8-4-7-12-11-13-9-5-2-3-6-10(9)16-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) |
InChI Key |
RSJDHZCQBMSSIC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCNC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine can be achieved through various synthetic routes. One common method involves the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzo[d]oxazole ring system in a single step, providing a straightforward and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of various applications . The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzo[d]oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methylsulfonyl group in the target compound contrasts with aromatic (e.g., naphthalenyl, methoxyphenyl) or nitro-substituted analogs. This group likely increases polarity and aqueous solubility compared to hydrophobic substituents like naphthalenyl .
- Synthesis Challenges : Yields for N-alkylated/aromatic benzoxazoles vary widely (16–74%), suggesting that introducing bulky or polar groups (e.g., methylsulfonyl) may require optimized reaction conditions .
Key Observations :
- Anti-inflammatory Potential: Nitrophenyl-substituted benzoxazoles (e.g., 2h–m) demonstrate efficacy in LPS-induced inflammation models, suggesting that the target compound’s methylsulfonyl group may similarly modulate inflammatory pathways .
Physicochemical Property Comparisons
Table 3: Physicochemical Data for Selected Analogs
Key Observations :
- Thermal Stability : Higher melting points in naphthalenyl derivatives (128–130°C) suggest that bulky substituents enhance crystallinity, whereas the target compound’s flexible propyl chain may reduce melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
